GSK-2586881 is a recombinant human angiotensin-converting enzyme 2 (ACE2) designed for therapeutic applications, particularly in conditions associated with dysregulation of the renin-angiotensin system, such as pulmonary arterial hypertension and acute respiratory distress syndrome. This compound aims to counteract the effects of angiotensin II by converting it into angiotensin (1-7) and angiotensin (1-5), which have protective cardiovascular effects.
GSK-2586881 was developed by GlaxoSmithKline and is part of ongoing research efforts to explore its efficacy in various clinical settings, particularly those involving pulmonary and cardiovascular diseases. The compound has been evaluated in several clinical trials to assess its pharmacokinetics, safety, and potential therapeutic benefits.
GSK-2586881 falls under the category of biologics, specifically as a recombinant protein. It is classified as a therapeutic agent targeting the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance.
The synthesis of GSK-2586881 involves recombinant DNA technology, where the gene encoding human ACE2 is inserted into a suitable expression vector. This vector is then introduced into host cells (commonly Chinese hamster ovary cells) that facilitate the production of the ACE2 protein.
GSK-2586881 is characterized by its structural similarity to native human ACE2, comprising a single polypeptide chain with glycosylation sites that enhance its stability and activity. The molecular weight of GSK-2586881 is approximately 100 kDa.
GSK-2586881 catalyzes the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are known to have vasodilatory effects. This reaction can help mitigate the adverse effects associated with elevated levels of angiotensin II in various pathophysiological conditions.
The enzymatic activity of GSK-2586881 can be measured using assays that quantify the levels of angiotensin II before and after treatment with the recombinant enzyme. The reaction kinetics can provide insights into its efficacy as a therapeutic agent.
GSK-2586881 functions primarily by mimicking the action of native ACE2, which regulates the renin-angiotensin system by degrading angiotensin II. By increasing levels of angiotensin (1-7) and angiotensin (1-5), it promotes vasodilation, reduces inflammation, and improves endothelial function.
Clinical studies have shown that administration of GSK-2586881 results in:
GSK-2586881 appears as a clear to slightly opalescent solution. It is typically stored at 2–8 °C to maintain stability.
Relevant analyses include:
GSK-2586881 has potential applications in:
The ongoing studies aim to establish GSK-2586881's role as a therapeutic agent that could provide significant benefits in managing diseases linked to dysregulated angiotensin signaling pathways.
GSK-2586881 (also designated APN01) is a recombinant form of human angiotensin-converting enzyme 2 (ACE2) produced through advanced biotechnological methods. The compound consists of the extracellular domain of human ACE2 (amino acids 1-740), retaining the full catalytic domain but excluding the transmembrane and cytosolic segments to create a soluble, circulating form [4]. Its primary structure includes a metallopeptidase domain (residues 19-615) and a collectrin-like domain (residues 616-740), which collectively maintain enzymatic activity and substrate recognition capabilities [4].
The catalytic domain features a zinc-binding motif (HEXXH) essential for peptidase activity, with zinc coordinated by His374, His378, and Glu402 residues. This active site configuration confers distinct substrate specificity compared to its homolog ACE (angiotensin-converting enzyme). While ACE functions as a dipeptidyl carboxypeptidase generating angiotensin II (Ang II), ACE2 operates as a monocarboxypeptidase cleaving single amino acids from the C-terminus of peptides. This biochemical distinction renders GSK-2586881 incapable of processing bradykinin and resistant to classical ACE inhibitors like lisinopril or captopril [4].
Isoform specificity studies confirm that GSK-2586881 exclusively targets substrates within the renin-angiotensin system (RAS), with catalytic preference for angiotensin II over angiotensin I. The enzyme's catalytic efficiency (Kcat/Km) for Ang II is approximately 500,000 M⁻¹s⁻¹, significantly higher than its efficiency for Ang I (26,000 M⁻¹s⁻¹), establishing its primary role in converting Ang II to angiotensin-(1-7) rather than converting Ang I to angiotensin-(1-9) [1] [4]. This specificity positions the compound as a precise modulator within the RAS cascade.
Table 1: Enzymatic Properties of GSK-2586881 (Recombinant Human ACE2)
Substrate | Catalytic Product | Km (μM) | Kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |
---|---|---|---|---|
Angiotensin II | Angiotensin-(1-7) | 1.5 | 0.75 | 500,000 |
Angiotensin I | Angiotensin-(1-9) | 50 | 1.3 | 26,000 |
Apelin-13 | Apelin-12 | 12 | 0.45 | 37,500 |
Dynorphin A | Des-Leu dynorphin | 25 | 0.15 | 6,000 |
The production of GSK-2586881 employs Chinese Hamster Ovary (CHO) cell expression systems optimized for post-translational modifications essential for protein stability and function. Critical engineering modifications include: (1) Truncation of the transmembrane domain to ensure secretion of soluble protein; (2) Incorporation of a polyhistidine tag for purification via immobilized metal affinity chromatography; and (3) Preservation of all 7 N-linked glycosylation sites (Asn53, Asn90, Asn103, Asn322, Asn432, Asn546, Asn690) identified in native ACE2 [4].
Glycosylation profiling reveals complex-type N-glycans with terminal sialic acid residues that significantly influence the molecule's pharmacokinetic behavior. The glycan structures contribute to: (a) Molecular stability by reducing protease susceptibility; (b) Solubility enhancement through hydrophilic carbohydrate moieties; and (c) Biological half-life extension by masking proteolytic cleavage sites. Comparative analysis between GSK-2586881 and native ACE2 demonstrates that the recombinant form exhibits 92% structural homology in glycan composition, with minor variations in sialylation patterns attributable to the CHO expression system [4].
The collectrin-like domain (CLD) within the engineered protein serves a dual function: It stabilizes the catalytic domain through intramolecular interactions, and independently facilitates amino acid transport by molecular chaperoning of the B°AT1 transporter in epithelial tissues. This preservation of structural domains enables GSK-2586881 to maintain both enzymatic and non-enzymatic functions despite the absence of membrane anchoring [4] [1].
Table 2: Glycosylation Sites and Functional Significance in GSK-2586881
Glycosylation Site | Domain Location | Glycan Type | Functional Role |
---|---|---|---|
Asn53 | Catalytic domain | Complex N-glycan | Stabilizes α-helical conformation near active site |
Asn90 | Catalytic domain | Hybrid N-glycan | Protects proteolytic cleavage region |
Asn103 | Catalytic domain | Complex N-glycan | Modulates substrate accessibility |
Asn322 | Catalytic domain | High-mannose | Maintains structural integrity |
Asn432 | Catalytic domain | Complex N-glycan | Influences thermostability |
Asn546 | Collectrin-like domain | Complex N-glycan | Mediates protein-protein interactions |
Asn690 | Collectrin-like domain | Complex N-glycan | Enhances solubility and reduces aggregation |
GSK-2586881 functions as a bi-directional modulator of the renin-angiotensin system through enzymatic substrate conversion, positioning it uniquely within RAS pharmacology. Its primary mechanism involves catalytic shifting of vasoconstrictive/ proliferative mediators toward vasoprotective/anti-remodeling peptides:
The compound's classification transcends traditional receptor antagonists (e.g., ARBs) or enzyme inhibitors (e.g., ACE inhibitors) by functioning as a catalytic axis modulator that simultaneously depletes a pathogenic peptide (Ang II) while generating a protective peptide (Ang-(1-7)). This dual-action pharmacodynamics is evidenced in pulmonary arterial hypertension (PAH) models where GSK-2586881 administration:
Furthermore, GSK-2586881 exhibits allosteric properties potentially affecting protein-protein interactions. Biochemical analyses suggest chloride-dependent modulation of catalytic efficiency via Arg169 and Arg514 residues, indicating long-range communication between anion-binding sites and the catalytic center [4]. Although not yet clinically exploited, this allosteric network may influence the compound's interaction with viral spike proteins or other binding partners.
Table 3: Pharmacodynamic Targets of GSK-2586881 in the Renin-Angiotensin System
Target Pathway | Molecular Action | Downstream Effects | Therapeutic Implications |
---|---|---|---|
ACE2/Ang-(1-7)/MasR | Catalytic conversion of Ang II to Ang-(1-7) | MasR activation → NO release → Vasodilation | Afterload reduction in hypertension |
ACE2/Ang-(1-7)/MasR | Ang-(1-7) generation | ERK1/2 inhibition → Anti-proliferative effects | Vascular remodeling prevention |
ACE2/Ang-(1-7)/MasR | Increased Ang-(1-7) | JAK2/STAT3 suppression → Anti-inflammatory | End-organ protection |
ACE/Ang II/AT1R | Ang II substrate depletion | AT1R downregulation → Reduced vasoconstriction | Pulmonary vasodilation in PAH |
TGF-β/Smad | Ang II reduction → TGF-β downregulation | Collagen synthesis inhibition | Anti-fibrotic effects |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: